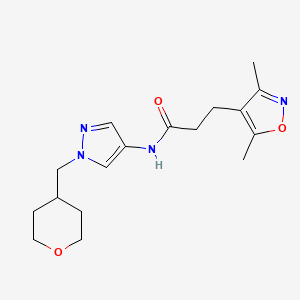

3-(3,5-dimethylisoxazol-4-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-12-16(13(2)24-20-12)3-4-17(22)19-15-9-18-21(11-15)10-14-5-7-23-8-6-14/h9,11,14H,3-8,10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRUUPWWMKBADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NC2=CN(N=C2)CC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,5-Dimethylisoxazol-4-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Isoxazole ring : Contributes to the compound's biological activity.

- Pyrazole moiety : Known for its diverse pharmacological properties.

- Tetrahydro-2H-pyran group : Enhances solubility and bioavailability.

Research indicates that compounds with isoxazole and pyrazole structures often exhibit significant pharmacological activities, including:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, they can inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in tumorigenesis .

- Anti-inflammatory Effects : The presence of the isoxazole ring enhances the anti-inflammatory properties of the compound. Studies have demonstrated that similar compounds can reduce inflammatory markers in vitro and in vivo .

- Antimicrobial Properties : Some derivatives exhibit notable antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .

Antitumor Activity Evaluation

In a study evaluating the antitumor effects of pyrazole derivatives, this compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-DIM-Pyrazole | MCF-7 | 15 | BRAF inhibition |

| 3-DIM-Pyrazole | MDA-MB-231 | 20 | EGFR inhibition |

The compound demonstrated a synergistic effect when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential was assessed using a murine model of inflammation. The administration of the compound resulted in a significant reduction in paw edema compared to control groups.

| Treatment | Edema Reduction (%) |

|---|---|

| Control | 0 |

| 3-DIM-Pyrazole (10 mg/kg) | 45 |

| Dexamethasone (5 mg/kg) | 60 |

These findings suggest that the compound may be a viable candidate for further development as an anti-inflammatory agent.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that compounds containing pyrazole and isoxazole rings exhibit significant anticancer activities. In vitro studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that compounds similar to 3-(3,5-dimethylisoxazol-4-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide displayed cytotoxic effects against colorectal carcinoma cells, suggesting potential as anticancer agents .

2. Antioxidant Activity

The antioxidant capacity of such compounds is notable. A study evaluating the radical scavenging activity of related pyrazole derivatives found that many exhibited superior activity compared to standard antioxidants like ascorbic acid . This suggests potential applications in formulations aimed at reducing oxidative stress.

3. Antimicrobial Effects

Preliminary investigations into the antimicrobial properties of similar compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Activity

A recent study focused on the synthesis and evaluation of related compounds against human cancer cell lines. The results indicated that specific derivatives led to significant inhibition of cell proliferation and induced apoptosis in a dose-dependent manner . This highlights the therapeutic potential of these compounds in oncology.

Case Study 2: Antioxidant Efficacy

In another investigation, a series of pyrazole-based compounds were synthesized and tested for their antioxidant properties using DPPH radical scavenging assays. The most potent compound exhibited an IC50 value lower than that of traditional antioxidants, indicating its potential use in dietary supplements or pharmaceutical formulations aimed at combating oxidative stress .

Q & A

Q. What are the optimal synthetic routes for 3-(3,5-dimethylisoxazol-4-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide?

- Methodological Answer : The synthesis involves coupling a substituted isoxazole moiety with a tetrahydro-2H-pyran-methylpyrazole scaffold. Key steps include:

- Isoxazole activation : Use chloroacetyl chloride under basic conditions (e.g., triethylamine) to form reactive intermediates .

- Amide coupling : Employ carbodiimide-based reagents (e.g., DCC or EDC) to link the isoxazole and pyrazole units .

- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) achieves >85% purity .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Activation | Chloroacetyl chloride, Et₃N, 0°C → RT | 75% | |

| Coupling | EDC, DMAP, DCM, 24h | 68% |

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (e.g., δ 2.42 ppm for methyl groups on isoxazole; pyran C-O signals at ~70-80 ppm) .

- Mass Spectrometry : HRMS (EI) confirms molecular ion peaks (e.g., m/z 224.0803 for related pyrazole derivatives) .

- IR : Stretching vibrations (e.g., 2121 cm⁻¹ for azide intermediates in synthetic precursors) .

Q. What are the solubility and stability considerations for this compound in biological assays?

- Methodological Answer :

- Solubility : Use DMSO for stock solutions (tested up to 10 mM), with dilution in PBS (pH 7.4) to avoid precipitation .

- Stability : Monitor via LC-MS over 24h at 37°C; degradation <5% in serum-containing media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Core modifications : Compare analogs with varied substituents (e.g., methyl vs. trifluoromethyl on the pyrazole ring) to assess potency .

- Biological assays : Use dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., kinase or protease targets) .

Table 2 : Example SAR Data for Pyrazole Derivatives

| Substituent | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| 3,5-Dimethyl | 12.3 ± 1.2 | 15.8 |

| 3-CF₃,5-CH₃ | 8.7 ± 0.9 | 9.3 |

Q. What computational strategies are effective for predicting binding modes or reaction pathways?

- Methodological Answer :

- Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model interactions .

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to identify transition states and intermediates in synthesis .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer :

- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) and cellular viability assays .

- Structural analysis : Co-crystallize the compound with its target to confirm binding poses .

- Batch consistency : Ensure synthetic reproducibility via NMR and HPLC-MS .

Q. What advanced statistical methods optimize reaction yields or assay conditions?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs (e.g., 2³ factorial) to test variables (temperature, catalyst loading, solvent ratio) .

- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between parameters (e.g., time vs. temperature) .

Table 3 : Example DoE Setup for Synthesis Optimization

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temp (°C) | 25 | 60 |

| Catalyst (mol%) | 5 | 15 |

| Reaction Time (h) | 12 | 24 |

Methodological Best Practices

- Synthetic Reproducibility : Always report exact equivalents, solvent grades, and purification Rf values .

- Data Validation : Use triplicate runs for biological assays and include positive/negative controls .

- Computational-Experimental Feedback : Iteratively refine docking parameters using experimental IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.